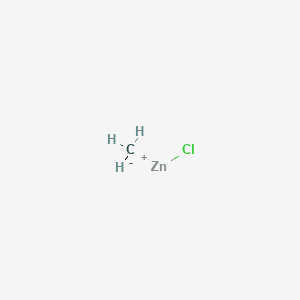
Chlorozincylium methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorozincylium methanide, also known by its IUPAC name as carbanide; chlorozinc (1+), is a chemical compound with the molecular formula CH₃ClZn and a molecular weight of 115.87 g/mol . This compound is characterized by the presence of a zinc atom bonded to a methyl group and a chlorine atom. It is commonly used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chlorozincylium methanide can be synthesized through the reaction of methylzinc chloride with a suitable halogen source. One common method involves the reaction of dimethylzinc with hydrogen chloride, resulting in the formation of this compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where dimethylzinc is reacted with hydrogen chloride under controlled conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Chlorozincylium methanide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as oxygen or peroxides can be used to oxidize this compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can be used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted zinc compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of zinc oxides or other zinc-containing compounds.
Reduction Products: Reduction typically results in the formation of zinc hydrides or other reduced zinc species.
Wissenschaftliche Forschungsanwendungen
Chlorozincylium methanide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: It is employed in the study of zinc-containing enzymes and their mechanisms.
Medicine: Research into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which chlorozincylium methanide exerts its effects involves the interaction of the zinc atom with various molecular targets. The zinc atom can coordinate with electron-rich sites on molecules, facilitating reactions such as nucleophilic substitution. The pathways involved often include the formation of intermediate complexes that stabilize transition states and lower activation energies .
Vergleich Mit ähnlichen Verbindungen
Methylzinc Chloride (CH₃ZnCl): Similar in structure but lacks the chlorozinc (1+) ion.
Dimethylzinc (CH₃)₂Zn: Contains two methyl groups bonded to zinc instead of one.
Zinc Chloride (ZnCl₂): A simpler compound with no organic groups attached
Uniqueness: Chlorozincylium methanide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions that are not possible with simpler zinc compounds. Its ability to form stable complexes with nucleophiles and its reactivity in both oxidation and reduction reactions make it a valuable reagent in synthetic chemistry .
Eigenschaften
Molekularformel |
CH3ClZn |
|---|---|
Molekulargewicht |
115.9 g/mol |
IUPAC-Name |
carbanide;chlorozinc(1+) |
InChI |
InChI=1S/CH3.ClH.Zn/h1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
NMLXKNNXODLJIN-UHFFFAOYSA-M |
Kanonische SMILES |
[CH3-].Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760769.png)
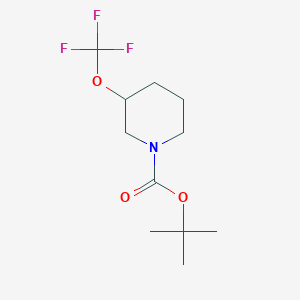
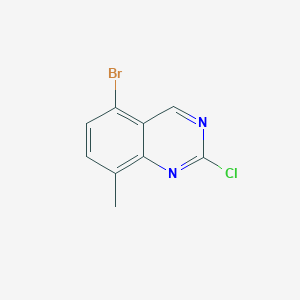

![Benzyl allyl[2-(hydroxyimino)ethyl]carbamate](/img/structure/B11760798.png)
![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11760799.png)

![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11760808.png)
![Trimethyl[(pyridin-3-yl)methyl]azanium iodide](/img/structure/B11760816.png)
![[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760817.png)
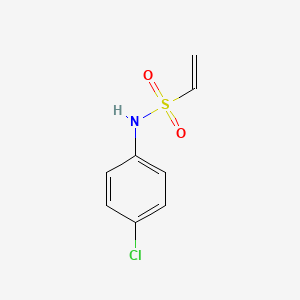
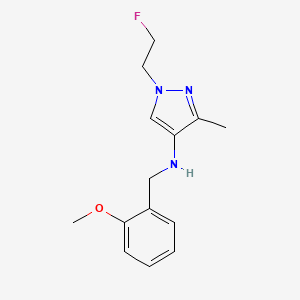
![(1R,5S)-3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B11760836.png)
